molecular formula C15H21N3O2S B10935818 1-ethyl-N-[1-(4-methylphenyl)propyl]-1H-pyrazole-4-sulfonamide

1-ethyl-N-[1-(4-methylphenyl)propyl]-1H-pyrazole-4-sulfonamide

Cat. No.: B10935818
M. Wt: 307.4 g/mol
InChI Key: GVYPWLLYPXNSLZ-UHFFFAOYSA-N
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Description

1-ETHYL-N~4~-[1-(4-METHYLPHENYL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a sulfonamide group, and various substituents

Preparation Methods

The synthesis of 1-ETHYL-N~4~-[1-(4-METHYLPHENYL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the sulfonamide group. Common synthetic routes may involve:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Sulfonamide Group: This step often involves the reaction of the pyrazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.

    Substitution Reactions: The ethyl and 4-methylphenyl groups can be introduced through various substitution reactions, often involving alkyl halides and aryl halides.

Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

1-ETHYL-N~4~-[1-(4-METHYLPHENYL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles in the presence of suitable solvents and catalysts.

Scientific Research Applications

1-ETHYL-N~4~-[1-(4-METHYLPHENYL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies exploring its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound may be utilized in the synthesis of other complex molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-ETHYL-N~4~-[1-(4-METHYLPHENYL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The pyrazole ring and other substituents may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-ETHYL-N~4~-[1-(4-METHYLPHENYL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE can be compared with other similar compounds, such as:

    Sulfonamides: These compounds share the sulfonamide group and may have similar biological activities.

    Pyrazole Derivatives: Compounds with a pyrazole ring may exhibit similar chemical reactivity and biological properties.

    Aryl Substituted Compounds: Compounds with aryl groups, like the 4-methylphenyl group, may have comparable chemical and physical properties.

The uniqueness of 1-ETHYL-N~4~-[1-(4-METHYLPHENYL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H21N3O2S

Molecular Weight

307.4 g/mol

IUPAC Name

1-ethyl-N-[1-(4-methylphenyl)propyl]pyrazole-4-sulfonamide

InChI

InChI=1S/C15H21N3O2S/c1-4-15(13-8-6-12(3)7-9-13)17-21(19,20)14-10-16-18(5-2)11-14/h6-11,15,17H,4-5H2,1-3H3

InChI Key

GVYPWLLYPXNSLZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)C)NS(=O)(=O)C2=CN(N=C2)CC

Origin of Product

United States

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